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Compound of Interest

Compound Name: 1-Chloro-1-methoxypropane

Cat. No.: B15489902

This technical guide provides a comprehensive overview of the chemical compound 1-chloro-
1-methoxypropane, including its IUPAC nomenclature, structure, physicochemical properties,
and synthetic protocols. It is intended for researchers, scientists, and professionals in the field
of drug development and organic chemistry who require detailed information on this
halogenated ether.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-
chloro-1-methoxypropane.[1] The name is derived from a three-carbon propane chain where
a chlorine atom and a methoxy group (-OCHs) are attached to the first carbon atom.

The chemical structure and representations are as follows:

e Molecular Formula: CaHsCIO[1]

e SMILES: CCC(OC)CI[1]

e InChl: INChl=1S/C4H9CIO/c1-3-4(5)6-2/h4H,3H2,1-2H3[1]

The structure consists of a central carbon atom bonded to an ethyl group (-CH2CHs), a
methoxy group (-OCHSs), a chlorine atom (-Cl), and a hydrogen atom. This central carbon is a
chiral center, meaning 1-chloro-1-methoxypropane can exist as a pair of enantiomers.
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Physicochemical and Spectroscopic Data

Detailed experimental data for 1-chloro-1-methoxypropane is not extensively available in
public literature. However, computational data and predicted spectroscopic characteristics
provide valuable insights into its properties.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 1-chloro-1-

methoxypropane.

Property Value Source
Molecular Weight 108.57 g/mol PubChem[1]
Monoisotopic Mass 108.0341926 Da PubChem[1]
XLogP3 1.7 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Topological Polar Surface Area 9.2 A2 PubChem[1]

Spectroscopic Data (Predicted)

The following table outlines the predicted spectroscopic data for 1-chloro-1-methoxypropane,
based on its structure and data from analogous compounds.
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Spectroscopy Predicted Data

- -OCHs: ~3.5 ppm (singlet, 3H)- -CH(CI)-: ~5.5
1H NMR ppm (triplet, 1H)- -CH2-: ~1.8 ppm (multiplet,
2H)- -CHs: ~1.0 ppm (triplet, 3H)

- -CH(CI)-: ~90-100 ppm- -OCHs: ~55-60 ppm- -
CH2-: ~25-30 ppm- -CHs: ~10-15 ppm

13C NMR

- C-H stretch (alkane): ~2850-3000 cm~1- C-O
IR stretch (ether): ~1050-1150 cm~1- C-Cl stretch:
~600-800 cm—1

- Molecular lon [M]*: m/z = 108 (and 110 in a
~3:1 ratio due to 3°Cl/37Cl isotopes)- Base Peak:

MS m/z = 73 ([M-CI]*)- Other Fragments: m/z = 79
([IM-C2Hs]*), m/z = 45 ([CH30=CHz2]*), m/z = 29
([CzHs]™)

Experimental Protocols
Synthesis of 1-Chloro-1-methoxypropane

A plausible and efficient method for the synthesis of a-chloro ethers like 1-chloro-1-
methoxypropane involves the reaction of an acetal with an acid halide, catalyzed by a Lewis
acid such as a zinc(ll) salt.[2][3] This method is rapid and avoids the formation of highly
carcinogenic byproducts often associated with older methods.[2]

Reaction: 1,1-dimethoxypropane + Acetyl chloride --(ZnCl2)--> 1-chloro-1-methoxypropane +
Methyl acetate

Experimental Procedure:

e Preparation: To a solution of zinc chloride (ZnClz, ~0.01 mol%) in an inert solvent such as
toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen), add 1,1-dimethoxypropane (1.0 equivalent).

e Reaction: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.0 equivalent)
dropwise to the stirred solution.
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e Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The
reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS)
or Thin Layer Chromatography (TLC).

o Workup: Once the reaction is complete, the resulting solution containing 1-chloro-1-
methoxypropane can often be used directly. To quench the reaction and destroy any excess
chloroalkyl ether, a saturated aqueous solution of sodium bicarbonate can be carefully
added.

 Purification: The organic layer is separated, washed with brine, and dried over anhydrous
magnesium sulfate. The solvent is removed under reduced pressure. The crude product can
be purified by fractional distillation under reduced pressure to yield pure 1-chloro-1-
methoxypropane.

Characterization

The identity and purity of the synthesized 1-chloro-1-methoxypropane would be confirmed
using the following analytical techniques:

 NMR Spectroscopy (*H and 13C): To confirm the carbon-hydrogen framework and the
connectivity of the atoms.

e Infrared (IR) Spectroscopy: To identify the presence of key functional groups (C-O ether
linkage, C-Cl bond).

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,
confirming the molecular formula.

Reactivity and Synthetic Applications

1-Chloro-1-methoxypropane is a reactive intermediate. The presence of both an ether and a
halogen on the same carbon atom makes it susceptible to nucleophilic substitution and
elimination reactions.

Elimination Reaction (E2 Mechanism)

In the presence of a strong, non-nucleophilic base, 1-chloro-1-methoxypropane can undergo
an E2 elimination to form 1-methoxy-1-propene. The base abstracts a proton from the adjacent
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carbon, leading to the formation of a double bond and the expulsion of the chloride ion.

The following diagram illustrates the workflow for the synthesis of 1-chloro-1-
methoxypropane.

Synthesis of 1-Chloro-1-methoxypropane
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Caption: Synthetic workflow for 1-chloro-1-methoxypropane.

The following diagram illustrates a key reaction of 1-chloro-1-methoxypropane.
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E2 Elimination of 1-Chloro-1-methoxypropane
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Caption: E2 elimination mechanism of 1-chloro-1-methoxypropane.

Safety and Handling

a-Chloro ethers as a class of compounds should be handled with extreme caution as they are
often potent carcinogens.[2] All manipulations should be carried out in a well-ventilated fume
hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should
be worn. Excess reagent should be destroyed with a suitable quenching agent before disposal.

Conclusion

1-Chloro-1-methoxypropane is a chiral halogenated ether with potential applications as a
reactive intermediate in organic synthesis. While detailed experimental data is sparse, its
properties and reactivity can be reliably predicted. The synthetic protocol outlined provides an
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efficient and safer route to this compound compared to historical methods. Understanding its
reactivity, particularly its susceptibility to nucleophilic substitution and elimination, is key to its
successful application in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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